

Pyridone 6 vs AG490 JAK inhibition specificity

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Compound Focus: Pyridone 6

CAS No.: 457081-03-7

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Inhibitor Profile Comparison

Feature	AG490	Pyridone 6 (P6)
Primary Target	JAK2 / STAT3 pathway [1] [2]	Pan-JAK inhibitor [3]
Reported Specificity	Originally identified as a JAK2 inhibitor; studies show it also induces downregulation of the gp130 receptor, suggesting a novel, JAK2-independent mechanism [4].	Potently inhibits all JAK family members [5] [3].

| **IC50 Values** | Information not available in search results. | JAK2 & TYK2: 1 nM JAK3: 5 nM JAK1: 15 nM [3] | | **Key Mechanism** | Inhibits JAK2 phosphorylation, reducing STAT3 activation [1] [2]. Also suppresses gp130 receptor protein synthesis via translation inhibition [4]. | Competitively binds to the ATP-binding site of all JAKs, blocking their kinase activity [3]. | | **Commonly Studied Applications** | Keloid fibroblasts [1], Experimental Autoimmune Encephalomyelitis (EAE) [2], cancers [4]. | Allergic asthma models [5], atopic dermatitis models [3], T cell differentiation studies [3]. |

Key Experimental Findings and Protocols

The different specificities of AG490 and **Pyridone 6** make them suitable for distinct experimental goals.

- **AG490 in Disease Models**

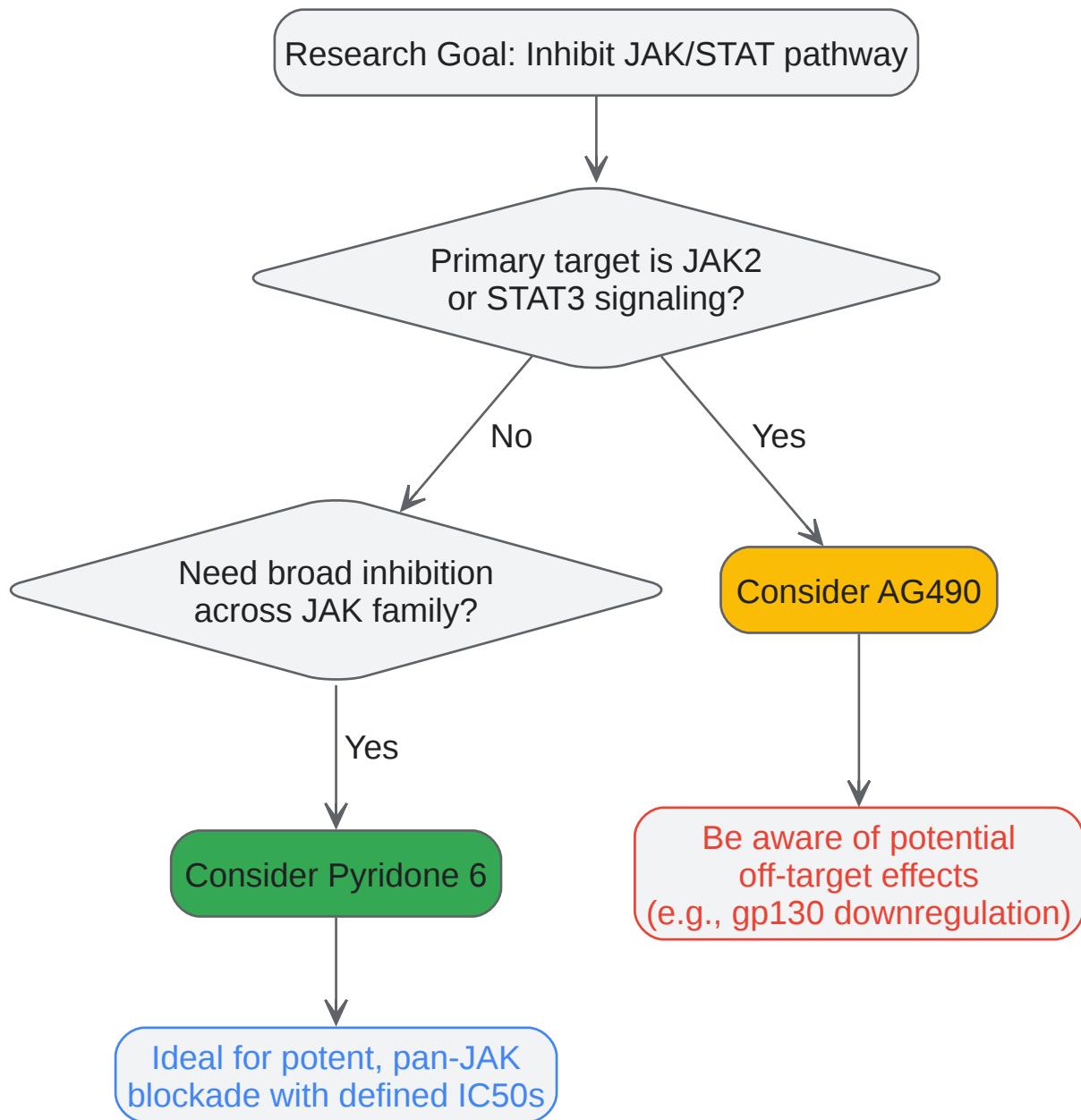
- **Keloid Fibroblasts:** One study treated human keloid fibroblasts (HKFs) with AG490 at concentrations from 12.5 to 100 μ M. The treatment inhibited proliferation and induced G1 cell cycle arrest in a dose-dependent manner, effects linked to the downregulation of cyclin D1 and connective tissue growth factor (CTGF) via the JAK2/STAT3 pathway [1].
- **Multiple Sclerosis (EAE Model):** In a murine model of multiple sclerosis, AG490 was administered intraperitoneally at 25 mg/kg/day. The treatment reduced the severity of the disease by **downregulating the JAK2/STAT3 pathway**, which in turn reduced the differentiation of pro-inflammatory Th17 cells [2].

- **Pyridone 6 in Disease Models**

- **Allergic Asthma:** In an ovalbumin-induced mouse model of asthma, **Pyridone 6** was encapsulated in biodegradable (PLGA) nanoparticles to improve drug delivery. When administered during the allergen challenge phase, this formulation significantly **suppressed airway eosinophilia, airway hyperresponsiveness (AHR), and goblet cell hyperplasia** [5].
- **T Cell Modulation:** An *in vitro* study found that **Pyridone 6**, within a specific concentration range, could **inhibit the development of Th1 and Th2 cells while promoting the differentiation of Th17 cells** from naive T cells. This highlights its potent and complex immunomodulatory effects [3].

Practical Research Considerations

The distinct profiles of AG490 and **Pyridone 6** present different advantages for research applications, which are illustrated in the following workflow:



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- **Mechanism Nuances:** While classified as a JAK2 inhibitor, AG490's effect can involve downregulation of the gp130 receptor, which is upstream of JAKs in the IL-6 signaling cascade [4]. This means that observed phenotypic changes in your experiments may not be solely due to JAK2 inhibition.
- **Specificity and Potency:** **Pyridone 6** offers well-defined, potent, and broad inhibition of the entire JAK family, making it an excellent tool when the goal is to completely shut down JAK-STAT signaling [3]. AG490 might be more suitable when the research focus is specifically on the JAK2/STAT3 axis or when its unique effect on gp130 is being investigated.

- **Formulation and Delivery:** The efficacy of **Pyridone 6** *in vivo* can be significantly enhanced by using nanoparticle encapsulation (e.g., PLGA), which provides sustained release and protects the drug from degradation [5].

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